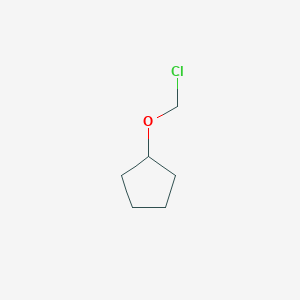

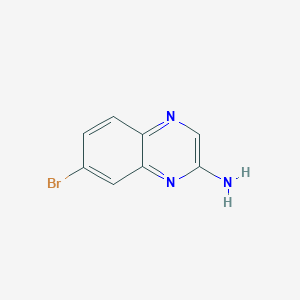

![molecular formula C7H7N3O B1283553 4-Amino-1H-benzo[d]imidazol-2(3H)-one CAS No. 75370-65-9](/img/structure/B1283553.png)

4-Amino-1H-benzo[d]imidazol-2(3H)-one

Overview

Description

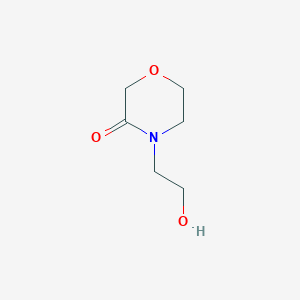

4-Amino-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an imidazole ring fused to a benzene ring, with an amino group at the 4-position. This structure is a versatile scaffold in medicinal chemistry due to its resemblance to nucleotides and its ability to interact with biological targets .

Synthesis Analysis

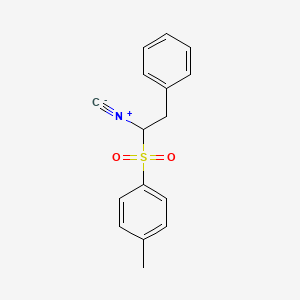

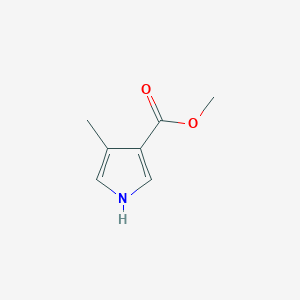

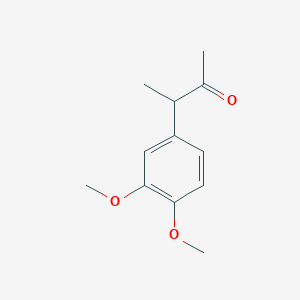

The synthesis of this compound derivatives has been achieved through various methods. One approach involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, leading to an efficient synthesis with excellent yield . Another method utilizes thiamine hydrochloride as a catalyst in a one-pot synthesis involving 2-aminobenzimidazole, aldehyde, and β-dicarbonyl compound in water, highlighting the use of environmentally benign solvents . Additionally, the compound has been used as a template in the enantioselective synthesis of α-amino acid derivatives, showcasing its utility in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using various spectroscopic techniques. UV-vis, FT-IR, and 1H NMR spectroscopy, along with elemental analysis, have been employed to characterize the synthesized compounds . Single crystal X-ray analysis has been used to study the electronic and spatial structure of related molecules, providing insights into the types of interactions that govern crystal formation, such as hydrogen bonding and stacking interactions .

Chemical Reactions Analysis

This compound serves as a precursor in the formation of various chemical structures. It has been used to prepare phenylazopyrimidone dyes, which exhibit varying absorption abilities depending on the substituents and solvent conditions . The compound's reactivity has also been harnessed in the synthesis of triazole derivatives, which have shown potential pharmacological activity, such as anti-hepatitis B activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the absorption properties of the phenylazopyrimidone dyes derived from it . The compound's ability to form stable crystals through hydrogen bonding and stacking interactions is indicative of its solid-state properties . Furthermore, the antimicrobial activity of some derivatives has been evaluated, with certain compounds showing activity comparable to standard antibiotics .

Scientific Research Applications

Synthesis and Characterization in Energetic Materials

4-Amino-1H-benzo[d]imidazol-2(3H)-one is utilized in the synthesis of energetic materials. Specifically, it has been used in the preparation of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one, demonstrating satisfactory detonation properties, comparable to 2,4,6-trinitrotoluene (TNT) (Ma, Liu, & Yao, 2014).

Solid-Phase Synthesis in Medicinal Chemistry

In medicinal chemistry, the compound finds application in solid-phase synthesis for creating derivatives, such as 1H-benzo[d]imidazo[1,2-a]imidazol-2(3H)-ones, using Fmoc-α-amino acids and nitroaryl fluorides. This methodology is versatile for preparing a variety of benzo[d]imidazo[1,2-a]imidazol-2(3H)-ones (Messina et al., 2014).

Novel Carbonylative Approaches in Organic Synthesis

A novel carbonylative approach in organic synthesis involving this compound leads to the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles. This process demonstrates high yields and turnover numbers under mild conditions, using palladium iodide catalysis (Veltri et al., 2018).

Development of D-Amino Acid Oxidase Inhibitors

In biochemistry, derivatives of this compound have been synthesized and evaluated for inhibiting D-amino acid oxidase (DAAO), showing a range of inhibitory potencies. This research contributes to the understanding of structure-activity relationships in DAAO inhibitors (Berry et al., 2012).

Parallel Solid-Phase Synthesis in Pharmaceutical Research

It is also used in parallel solid-phase synthesis for generating novel imidazolidine-2,4-diones and 2-thioxoimidazolidin-4-ones, which are key compounds in pharmaceutical research. The synthesis involves coupling with Fmoc-amino acid to resin-bound aminobenzimidazole (Dadiboyena & Nefzi, 2011).

Mechanism of Action

Target of Action

The compound 4-Amino-1H-benzo[d]imidazol-2(3H)-one, also known as 4-amino-1,3-dihydrobenzimidazol-2-one, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . They have been utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit the Syk enzyme, which plays a key role in the B cell receptor signaling pathway .

Biochemical Pathways

For instance, inhibition of the Syk enzyme could affect the B cell receptor signaling pathway .

Pharmacokinetics

The drug-likeness properties of benzimidazole derivatives suggest that they could have good bioavailability .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory effects . Some benzimidazole derivatives have also been found to inhibit microtubule assembly formation .

Future Directions

properties

IUPAC Name |

4-amino-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUSTVNWMJXDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567057 | |

| Record name | 4-Amino-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75370-65-9 | |

| Record name | 4-Amino-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

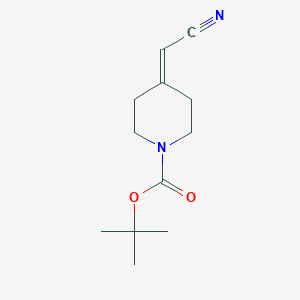

![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)